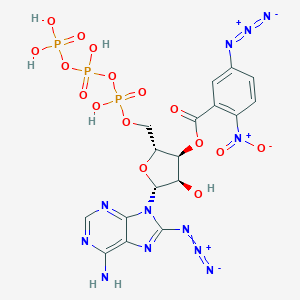
5-Azido-2-nitrobenzoyl-8-azido ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-2-nitrobenzoyl-8-azido ATP (ANB-ATP) is a synthetic compound used in scientific research to study the mechanism of action of proteins and enzymes involved in cellular processes. ANB-ATP is a photoreactive ATP analog that can be used to covalently label proteins and study their interactions with other molecules.
Mechanism Of Action
5-Azido-2-nitrobenzoyl-8-azido ATP works by mimicking the structure and function of ATP, a molecule that is essential for energy transfer in cells. When 5-Azido-2-nitrobenzoyl-8-azido ATP is introduced into a cell, it can be selectively incorporated into proteins and enzymes that bind ATP. Upon exposure to UV light, 5-Azido-2-nitrobenzoyl-8-azido ATP can form a covalent bond with the target protein, allowing researchers to study the protein's structure and function.
Biochemical And Physiological Effects
5-Azido-2-nitrobenzoyl-8-azido ATP has been shown to have minimal effects on the biochemical and physiological properties of the target protein or enzyme. However, the covalent bond formed between 5-Azido-2-nitrobenzoyl-8-azido ATP and the protein may alter the protein's activity or function, depending on the location of the labeling site and the nature of the protein.
Advantages And Limitations For Lab Experiments
5-Azido-2-nitrobenzoyl-8-azido ATP has several advantages for use in lab experiments, including its ability to selectively label specific amino acid residues in proteins, its photoreactive properties that allow for covalent labeling, and its compatibility with various spectroscopic techniques. However, 5-Azido-2-nitrobenzoyl-8-azido ATP also has limitations, such as the potential for non-specific labeling, the need for UV light exposure, and the potential for altered protein function.
Future Directions
For 5-Azido-2-nitrobenzoyl-8-azido ATP research may include the development of new labeling strategies, the optimization of labeling conditions, and the exploration of new applications in various fields of research.
Synthesis Methods
5-Azido-2-nitrobenzoyl-8-azido ATP can be synthesized by a multistep process involving the reaction of 5-azido-2-nitrobenzoic acid with ATP. The resulting 5-Azido-2-nitrobenzoyl-8-azido ATP product can be purified using high-performance liquid chromatography (HPLC) and characterized using various spectroscopic techniques.
Scientific Research Applications
5-Azido-2-nitrobenzoyl-8-azido ATP has been widely used in scientific research to study the mechanism of action of various proteins and enzymes involved in cellular processes such as signal transduction, ion channels, and protein kinases. 5-Azido-2-nitrobenzoyl-8-azido ATP can be used to covalently label specific amino acid residues in proteins, allowing researchers to identify the binding sites and study the interactions between proteins and other molecules.
properties
CAS RN |
129391-97-5 |
|---|---|
Product Name |
5-Azido-2-nitrobenzoyl-8-azido ATP |
Molecular Formula |
C17H17N12O16P3 |
Molecular Weight |
738.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-azido-2-nitrobenzoate |
InChI |
InChI=1S/C17H17N12O16P3/c18-13-10-14(22-5-21-13)28(17(23-10)25-27-20)15-11(30)12(43-16(31)7-3-6(24-26-19)1-2-8(7)29(32)33)9(42-15)4-41-47(37,38)45-48(39,40)44-46(34,35)36/h1-3,5,9,11-12,15,30H,4H2,(H,37,38)(H,39,40)(H2,18,21,22)(H2,34,35,36)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
WQKDGRLVQXNEBZ-SDBHATRESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
synonyms |
5-azido-2-nitrobenzoyl-8-azido ATP ANB-8-N3-ATP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















